Scaffold-Level Selectivity for PKC Over PKA: A Bisindolylmaleimide Conjugate Directly Compared
A bisindolylmaleimide conjugate built directly on the 6,7,8,9‑tetrahydropyrido[1,2‑a]indole scaffold (BDBM2697) inhibited rat PKCβ with an IC50 of 155 nM, while its activity against PKA was negligible (IC50 = 23 000 nM), yielding a >148‑fold selectivity window [1]. The comparison is between two signaling kinases evaluated under identical assay conditions (pH 7.5, 2 °C). For procurement, the core scaffold enables chemists to tune the maleimide substitution pattern to further widen the selectivity gap.
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | PKCβ IC50 = 155 nM; PKA IC50 = 23 000 nM |
| Comparator Or Baseline | PKA (cAMP‑dependent protein kinase) as counter‑screen |
| Quantified Difference | >148‑fold selectivity for PKCβ over PKA |
| Conditions | In vitro kinase assay, pH 7.5, 2 °C, using [γ‑32P]ATP |
Why This Matters
The large selectivity margin avoids confounding off‑target effects in cellular signaling studies, which is critical when choosing a chemical probe for PKC‑dependent pathways.
- [1] BindingDB entry for BDBM2697 (bisindolylmaleimide deriv. 5b); PKCβ IC50 = 155 nM, PKA IC50 = 23 000 nM. View Source
